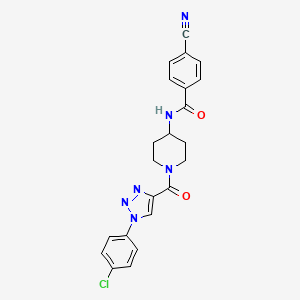

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide

Beschreibung

N-(1-(1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide is a synthetic organic compound featuring a 1,2,3-triazole core linked to a 4-chlorophenyl group, a piperidine ring, and a 4-cyanobenzamide substituent. The triazole moiety is often associated with bioisosteric replacement strategies to enhance metabolic stability, while the piperidine ring and chlorophenyl group may contribute to target binding and lipophilicity.

Eigenschaften

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-cyanobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O2/c23-17-5-7-19(8-6-17)29-14-20(26-27-29)22(31)28-11-9-18(10-12-28)25-21(30)16-3-1-15(13-24)2-4-16/h1-8,14,18H,9-12H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAYMSGHKKNWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide typically involves multiple steps, starting with the formation of the triazole ring. The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine ring is then introduced through a reductive amination process, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent . The final step involves the coupling of the triazole-piperidine intermediate with 4-cyanobenzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and reductive amination steps, as well as the development of efficient purification methods to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds

- The Boc group serves as a protective group for amines during chemical reactions, facilitating the synthesis of complex molecules. It allows for selective reactions without affecting other functional groups present in the molecule.

- A notable application includes its use in synthesizing piperidine derivatives, which are crucial in developing pharmaceuticals targeting various diseases, including cancer and neurological disorders .

-

Drug Development

- 1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid acts as an intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for their potential as therapeutic agents due to their structural similarities to known drugs .

- The compound has been investigated for its role in enhancing the solubility and bioavailability of poorly soluble drugs, making it a valuable component in formulation chemistry .

Synthetic Methodologies

The compound's synthesis typically involves multi-step reactions that include:

- Formation of the Piperidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Boc Protection : The introduction of the tert-butoxycarbonyl group can be done using standard methods such as reacting piperidine with Boc anhydride.

These steps highlight the compound's versatility and importance in synthetic organic chemistry.

Case Study 1: Synthesis of Piperidine Derivatives

A recent study demonstrated the synthesis of various piperidine derivatives using 1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid as a key intermediate. The derivatives showed promising activity against specific cancer cell lines, indicating potential therapeutic applications .

Case Study 2: Drug Formulation Enhancement

In another investigation, researchers explored the impact of incorporating this compound into drug formulations aimed at improving solubility. Results indicated that formulations containing the compound exhibited enhanced dissolution rates compared to traditional formulations, suggesting improved bioavailability .

Wirkmechanismus

The mechanism of action of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the piperidine and cyanobenzamide moieties interact with biological macromolecules such as proteins and nucleic acids . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with related molecules, highlighting key differences in core scaffolds, substituents, and reported activities.

Table 1. Structural and Functional Comparison of the Target Compound and Analogs

Key Observations:

Structural Variations and Bioactivity: The target compound shares the triazole-piperidine scaffold with AB668 and the cyclohexylacetamide analog. However, AB668 incorporates an indole ring and fluorine substitution, which correlate with its role as a CK2 inhibitor in cancer therapy . The absence of an indole group in the target compound may limit similar activity unless the 4-cyanobenzamide substituent compensates via alternative binding interactions. The pyrazole analog replaces the triazole with a pyrazole ring, demonstrating how heterocycle substitution alters physicochemical properties (e.g., polarity, hydrogen-bonding capacity). The piperazine sulfonamide analog replaces piperidine with piperazine and introduces a sulfonamide group, resulting in reported antimicrobial effects. This highlights the importance of the sulfonamide moiety in targeting microbial enzymes .

In contrast, AB668’s indole carboxylate group may facilitate π-π stacking interactions with CK2’s ATP-binding pocket, a feature absent in the target compound .

Synthetic Considerations: The synthesis of AB668 involves multi-step reactions, including sulfonamide coupling and click chemistry for triazole formation . The target compound likely employs similar click chemistry for triazole assembly, but the final amidation step with 4-cyanobenzoic acid distinguishes its synthesis pathway.

Table 2. Hypothetical Physicochemical Properties (Inferred from Structural Features)

| Property | Target Compound | AB668 | Cyclohexylacetamide Analog | Piperazine Sulfonamide |

|---|---|---|---|---|

| Molecular Weight | ~450 g/mol | ~650 g/mol | ~450 g/mol | ~600 g/mol |

| LogP (Lipophilicity) | Moderate (cyanobenzamide) | High (indole, isobutyl) | High (cyclohexyl) | Moderate (sulfonamide) |

| Hydrogen Bond Acceptors | 7 | 10 | 6 | 9 |

Research Implications

- Its triazole-piperidine scaffold may also be optimized for antimicrobial activity by introducing sulfonamide groups, as seen in .

- Knowledge Gaps: Experimental data on solubility, binding affinity, and metabolic stability are critical for validating inferred properties. Crystallographic studies using programs like SHELXL (as referenced in ) could elucidate structural details for rational drug design.

Biologische Aktivität

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molar mass of 368.82 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and piperidinyl groups contributes to its unique chemical properties.

Anticancer Activity

Research has shown that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that triazole derivatives could inhibit cell proliferation in lung cancer cells (A549) with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazoles are frequently studied for their antifungal and antibacterial activities. A related study found that triazole derivatives exhibited antifungal effects against Candida species and antibacterial activity against Staphylococcus aureus . The mechanism often involves disruption of fungal cell membrane integrity or inhibition of specific enzymes critical for bacterial survival.

The mechanism by which N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes related to cancer progression and microbial resistance.

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways.

Synthesis Methods

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide typically involves:

- Formation of the Triazole Ring : Utilizing azides and alkynes through click chemistry.

- Amidation Reactions : Introducing the piperidine and cyanobenzamide moieties via amidation reactions with appropriate carboxylic acid derivatives.

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

- Antiproliferative Effects : Zhou et al. (2014) demonstrated that triazole derivatives exhibited significant antiproliferative activity against various cancer cell lines .

- Antifungal Activity : Wang et al. (2014) reported that specific triazole compounds showed fungicidal activity against resistant strains of fungi .

- Antibacterial Activity : Jadhav et al. (2017) highlighted the antibacterial properties of triazoles against Gram-positive bacteria .

Data Table: Summary of Biological Activities

| Activity Type | Compound Example | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | Triazole Derivative | ~0.023 μM | Wu et al., 2021 |

| Antifungal | Triazole Compound | Varies by strain | Wang et al., 2014 |

| Antibacterial | 5-substituted Triazoles | Varies by strain | Jadhav et al., 2017 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.